![molecular formula C28H29N5O2 B2521143 N-[4-(1,3-苯并噻唑-2-基)-3-氯苯基]-N'-(2-苯乙基)脲 CAS No. 1351772-16-1](/img/structure/B2521143.png)

N-[4-(1,3-苯并噻唑-2-基)-3-氯苯基]-N'-(2-苯乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

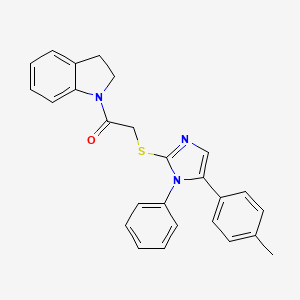

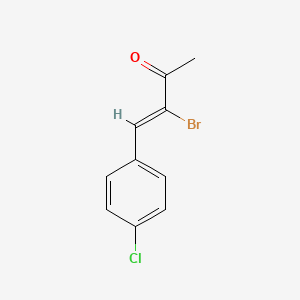

The compound “N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N’-(2-phenylethyl)urea” is a complex organic molecule that contains several functional groups. It has a benzothiazole group, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . It also contains a chlorophenyl group, which is a benzene ring with a chlorine atom attached, and a phenylethyl group, which is a benzene ring attached to an ethyl group. The entire molecule is linked together by a urea group, which is a functional group consisting of a carbonyl group flanked by two amine groups.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole group would likely contribute to the rigidity of the molecule, while the chlorophenyl and phenylethyl groups could potentially introduce some flexibility depending on their positions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole, chlorophenyl, and phenylethyl groups. The benzothiazole group can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole group could potentially make the compound more planar, which could influence its solubility and reactivity .科学研究应用

酶抑制和抗癌研究

尿素衍生物,包括那些含有苯并噻唑基部分的,已被合成并评估了其抑制各种酶的能力,例如脲酶、β-葡萄糖醛酸苷酶和蛇毒磷酸二酯酶。此外,其中一些化合物已显示出有希望的抗癌活性。例如,一种与本问题中所述化合物相似的化合物在体外显示出对前列腺癌细胞系的抗癌活性,突出了含苯并噻唑的尿素衍生物在开发新抗癌药物中的潜力 (Mustafa, Perveen, & Khan, 2014)。

抗惊厥特性

新合成的苯并噻唑基尿素化合物已被评估其抗惊厥特性。苯并噻唑部分上的特定取代基的化合物在最大电击惊厥 (MES) 测试中表现出显着的保护作用,表明它们可用作潜在的抗惊厥剂 (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009)。

驱虫活性

噻唑烷酮的衍生物,包括与苯并噻唑结构相连的衍生物,已显示出广泛的生物活性,包括驱虫作用。由苯并噻唑基化合物合成的新型尿素衍生物对特定测试生物表现出良好至中等的驱虫活性,表明它们作为驱虫剂的潜力 (Sarkar, Dwivedi, & Chauhan, 2013)。

细胞毒性和 DNA 拓扑异构酶抑制

一些含苯并噻唑的尿素衍生物已被合成并评估了其对癌细胞系的细胞毒作用,以及它们抑制 DNA 拓扑异构酶的能力。这些活性对于开发针对癌细胞 DNA 复制和修复机制的新型治疗剂至关重要 (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006)。

植物生长调节

某些二苯基脲衍生物,包括与苯并噻唑相关的衍生物,已被探索其诱导植物体细胞胚发生的的能力。这项研究表明在农业和植物生物技术中的潜在应用,用于调节植物的生长和发育 (Carra, Pasquale, Ricci, & Carimi, 2006)。

作用机制

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it can be inferred that these compounds might also target the parasites causing these diseases, such as Leishmania and Plasmodium species.

Mode of Action

A molecular docking study conducted on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that these compounds might interact with their targets in a similar manner, leading to inhibition of the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that these compounds might interfere with the biochemical pathways essential for the survival and proliferation of Leishmania and Plasmodium species.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that these compounds might also exhibit similar effects.

未来方向

属性

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O2/c1-19-9-11-21(12-10-19)25-31-28(35-32-25)24-8-5-15-29-26(24)33-16-13-22(14-17-33)27(34)30-18-23-7-4-3-6-20(23)2/h3-12,15,22H,13-14,16-18H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOQRFRJBWWRNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)